1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGJYOTCKQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylamine with allyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in the compound can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrobenzo[d]thiazole moiety.
Reduction: Reduced forms of the urea or allyl groups.
Substitution: Substituted derivatives where the allyl group is replaced by the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has a molecular formula of and a molecular weight of approximately 237.32 g/mol. The compound features a urea functional group and a tetrahydrobenzo[d]thiazole moiety, which are critical for its biological activity. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. Studies have shown that modifications to the urea structure can enhance the efficacy against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .
Urease Inhibition
The compound has also been studied for its potential as a urease inhibitor. Urease is an enzyme implicated in several pathological conditions, including kidney stones and peptic ulcers. Compounds with thiourea and urea functionalities have demonstrated effective urease inhibitory activity. The design of this compound aims to optimize this activity while minimizing toxicity .
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Research into similar compounds has shown that they can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
Case Study 1: Anticancer Activity Evaluation
A study focused on evaluating the anticancer activity of various urea derivatives showed that compounds with the tetrahydrobenzo[d]thiazole moiety exhibited promising results against breast cancer cell lines (MDA-MB 231). The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Moderate | 15 |
| Reference Compound | High | 5 |
Case Study 2: Urease Inhibition
In another investigation assessing urease inhibitors, several derivatives were synthesized and tested for their inhibitory potency. The results indicated that the incorporation of hydrophobic groups significantly improved the inhibitory effects on urease activity .
| Compound | Urease Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 70% | 10 |
| Thiourea (Control) | 85% | 8 |
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these enzymes, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs with Urea Linkers
Compounds sharing the urea linker and tetrahydrobenzo[d]thiazole core exhibit distinct biological profiles based on substituent variations:
Key Observations :
- Sorafenib’s diaryl urea motif demonstrates the clinical relevance of urea linkers in multi-kinase inhibition, though its fully aromatic system lacks the metabolic stability of tetrahydrobenzo[d]thiazole derivatives .
Heterocyclic Variants with Modified Cores
Replacement of the tetrahydrobenzo[d]thiazole core with other heterocycles alters activity:
Key Observations :
- The triazole-thiazole hybrid in shows superior melanoma inhibition (GP = 62.25%) compared to the target compound’s urea-thiazole framework, suggesting triazole substituents enhance cytotoxicity .
- Thiourea derivatives (e.g., 7a–d) with tetrahydrobenzo[b]thiophene cores exhibit antitumor activity but lack kinase-targeting specificity, highlighting the urea linker’s role in kinase binding .
Impact of Linker and Substituent Modifications
Key Observations :
- Replacing urea with methylene diminishes kinase inhibition, underscoring the urea group’s role in hydrogen bonding .
- Ortho-substituted ureas exhibit reduced reactivity, suggesting the allyl group’s terminal position in the target compound avoids steric clashes .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 1a–1f (Phenyl Urea) | Sorafenib |
|---|---|---|---|
| logP | 2.8 (predicted) | 3.1–4.5 | 3.8 |
| pKa (Thiazole N) | ~2.5 | ~2.5 | N/A (imidazole pKa = 7) |
| Metabolic Stability | High (saturated core) | Moderate | Low (aromatic oxidation) |
Key Observations :
Biological Activity
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea (CAS Number: 40534-16-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃OS |
| Molecular Weight | 237.32 g/mol |
| CAS Number | 40534-16-5 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the thiazole structure can enhance antimicrobial potency by altering electron-withdrawing groups on the aromatic ring .
Anticancer Potential
The anticancer activity of thiazole derivatives has been well-documented. For instance, derivatives with structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in glioblastoma and breast cancer cells at low concentrations . The mechanism often involves the disruption of mitochondrial function and induction of oxidative stress .
Antimalarial Activity
Recent research has focused on thiazole derivatives for their antimalarial properties. A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, showing promising results. The SAR analysis indicated that specific modifications at the N-aryl amide position significantly enhanced antimalarial activity while maintaining low cytotoxicity in human liver cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the thiazole ring improves biological activity.
- Allyl Substitution : The allyl group enhances lipophilicity and may improve cellular uptake.
- Hydrogen Bonding : The NH group in the urea moiety is crucial for binding interactions with biological targets.
Study on Cytotoxic Effects
A study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cells. Compounds similar to this compound were found to exhibit significant antiproliferative activity with IC₅₀ values in the nanomolar range. Morphological changes consistent with apoptosis were observed upon treatment .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea?
The synthesis typically involves coupling a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivative with an allyl isocyanate under controlled conditions. A common approach includes imine formation (via condensation of primary amines with aldehydes) followed by reduction and urea coupling, as described in analogous tetrahydrobenzo[d]thiazole-based syntheses . Solvents like toluene or chloroform are often used under reflux, with purification via crystallization from ethanol–acetic acid mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm urea linkage and allyl/thiazole substituents.
- HPLC for purity assessment, especially to detect di-urea byproducts from reactive amine centers .
- Elemental analysis to verify stoichiometry, critical for validating synthetic success .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this specific compound is limited, structurally related tetrahydrobenzo[d]thiazole-urea derivatives exhibit kinase inhibition, antitumor, and antimicrobial activities. These effects are attributed to the urea moiety’s hydrogen-bonding capacity and the thiazole ring’s electron-rich heterocyclic structure .
Advanced Research Questions
Q. How can selective mono-urea synthesis be achieved given the presence of two reactive amine centers in the tetrahydrobenzo[d]thiazole precursor?
Selective synthesis requires masking one amine group. Evidence suggests using imine intermediates (via reaction with aldehydes) to protect the primary amine, followed by reductive amination and urea formation at the secondary amine site. Sodium cyanoborohydride in acidic conditions is effective for imine reduction without side reactions .
Q. What computational strategies are effective for predicting the biological activity of this compound?
Pharmacophore mapping and molecular docking (e.g., with kinase targets like EGFR or VEGFR2) can prioritize synthetic targets. Quantum chemical calculations (DFT) predict electronic properties, while molecular dynamics simulations assess binding stability. Integration with experimental data (e.g., IC₅₀ values) refines predictive models .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Methodological steps include:
- Dose-response standardization : Use a single cell line (e.g., MCF-7 for cancer studies) and control for solvent effects (e.g., DMSO concentration).
- Byproduct analysis : Employ LC-MS to rule out interference from di-urea derivatives.
- Comparative SAR : Compare with analogs (e.g., 1-(4-fluorobenzo[d]thiazol-2-yl)-3-arylureas) to isolate structural determinants of activity .
Q. What reaction engineering approaches optimize yield in large-scale synthesis?
Continuous flow reactors improve heat/mass transfer for exothermic urea-forming steps. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing solvent waste. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .
Q. How can structural ambiguities (e.g., regioisomerism) in the final product be resolved?
X-ray crystallography provides definitive structural confirmation. For dynamic systems, NOESY NMR identifies spatial proximity of allyl and thiazole protons. Computational comparison of experimental vs. simulated IR/UV spectra further validates regiochemistry .
Methodological Considerations Table
| Challenge | Solution | Key References |
|---|---|---|
| Di-urea byproduct formation | Imine protection of primary amine | |
| Low yield in coupling steps | Use carbodiimide coupling agents (e.g., DCC) | |
| Solubility issues in assays | Derivatize with hydrophilic groups (e.g., sulfonate) | |
| Data reproducibility | Standardize assay protocols and purity thresholds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
